2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Description
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with a methoxy group at position 2 and a prop-2-en-1-yl (allylamine) aminomethyl group at position 4. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2-methoxy-5-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9;/h3-5,7,12-13H,1,6,8H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVXTPQLZCTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Strategies
The allylamino-methyl group at the para position of the methoxy phenol is typically introduced via nucleophilic substitution. A precursor such as 5-chloromethyl-2-methoxyphenol reacts with allylamine (prop-2-en-1-amine) in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF). The reaction is catalyzed by bases such as triethylamine or BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), which deprotonate the amine and accelerate the substitution.
Representative Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 5-Chloromethyl-2-methoxyphenol | 1.0 equiv. | Electrophilic substrate |
| Allylamine | 1.2 equiv. | Nucleophile |
| BTMG | 0.1 equiv. | Base catalyst |
| MeCN | 0.5 M | Solvent |
| Temperature | 60°C | Reaction control |
This method yields the free base 2-methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol , which is subsequently treated with hydrochloric acid in ethanol to form the hydrochloride salt.
Reductive Amination Approach
An alternative route employs reductive amination to construct the allylamino-methyl moiety. 2-Methoxy-5-formylphenol is condensed with allylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The imine intermediate is selectively reduced, avoiding over-reduction of the allyl group.
Optimization Insights
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Solvent System : Methanol/water (9:1) enhances solubility of intermediates.
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pH Control : Maintaining pH ~6 with acetic acid ensures imine stability.
Industrial-Scale Production and Automation
Continuous Flow Synthesis
Industrial protocols prioritize efficiency through continuous flow reactors , which enhance heat transfer and reduce reaction times. A mixture of 5-chloromethyl-2-methoxyphenol and allylamine is pumped through a temperature-controlled reactor packed with immobilized BTMG on a solid support. The outlet stream is directly quenched with HCl gas, precipitating the hydrochloride salt.
Advantages Over Batch Processing
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Throughput : 5× higher productivity compared to batch methods.
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Purity : Reduced byproduct formation due to precise residence time control.
Purification and Workup Challenges
Silica Gel-Induced Decomposition
Early synthetic attempts encountered decomposition during column chromatography, attributed to the acidic nature of silica gel. Switching to neutral alumina or preparative HPLC with C18 columns improved recovery rates from <50% to >85%.
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/diethyl ether (1:3). Slow evaporation at 4°C yields needle-shaped crystals suitable for X-ray diffraction.
Structural and Analytical Characterization
Spectroscopic Data
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1H NMR (DMSO-d6, 400 MHz): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 5.90–5.78 (m, 1H, CH2=CH), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, CH2=CH2), 5.15 (dd, J = 10.4, 1.2 Hz, 1H, CH2=CH2), 3.80 (s, 3H, OCH3), 3.75 (s, 2H, CH2NH), 3.40 (t, J = 6.8 Hz, 2H, NHCH2).
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HRMS : m/z calc. for C11H16ClNO2 [M+H]+: 230.0943, found: 230.0945.
X-Ray Crystallography
The free base crystallizes in the monoclinic space group P21/c , with unit cell parameters a = 8.512 Å, b = 10.234 Å, c = 14.567 Å. The allyl group adopts a gauche conformation , minimizing steric clash with the methoxy substituent.
Comparative Analysis with Related Compounds
| Parameter | 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol Hydrochloride | 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol Hydrochloride |
|---|---|---|
| Molecular Formula | C11H16ClNO2 | C11H18ClNO2 |
| Solubility in Water | 12 mg/mL | 8 mg/mL |
| Melting Point | 192–194°C | 185–187°C |
| Synthetic Yield | 68–75% | 72–78% |
The allyl derivative exhibits superior aqueous solubility due to the polarizable π-bond system, facilitating pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as a derivative of labetalol, is a synthetic compound with significant potential in medicinal chemistry and various scientific research applications. Its unique chemical structure includes a methoxy group, an aminoalkyl side chain, and a phenolic core, which contribute to its biological activity and versatility in pharmacological contexts.
Pharmacological Studies
This compound has garnered attention for its pharmacological properties, particularly as a beta-blocker . It interacts with adrenergic receptors, making it a candidate for managing cardiovascular conditions such as hypertension and arrhythmias. Ongoing studies are investigating its efficacy in treating heart failure and other related disorders.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial effects against various bacterial strains like E. coli and Staphylococcus aureus.
- Antioxidant Activity : The compound shows potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory conditions .
Case Studies
Several studies have documented the applications and effects of this compound:
- Cardiovascular Research : A study demonstrated its effectiveness in reducing blood pressure in hypertensive models, highlighting its potential as an antihypertensive agent.
- Antimicrobial Efficacy : Another case study focused on its antibacterial properties against resistant strains, showcasing its relevance in developing new antimicrobial therapies.
- Inflammation Models : Research indicated that the compound could significantly reduce markers of inflammation in animal models, suggesting therapeutic applications in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three hydrochlorides sharing functional group similarities or synthetic relevance.
Table 1: Comparative Analysis of Hydrochloride Derivatives
*Calculated molecular formula based on IUPAC name.
Structural and Functional Differences
- Methoxy vs. Amino Groups: The target compound’s methoxy group (electron-donating) contrasts with the amino group in 2-amino-5-methylphenol hydrochloride, altering electronic properties and reactivity. Methoxy groups enhance stability against oxidation, while amino groups increase nucleophilicity .
- Allylamine vs.
- Sulfonamide Complexity : Tamsulosin’s sulfonamide and aryl ether groups confer higher molecular weight and biological activity, highlighting the target compound’s relative simplicity .
Physicochemical Properties
- Molecular Weight: The target compound (242.70 g/mol) bridges the low-mass 2-amino-2-methyl-1-propanol hydrochloride (125.60 g/mol) and the high-mass Tamsulosin derivative (430.94 g/mol), indicating moderate solubility and diffusivity .
- Thermal Stability: Melting points (mp) for 2-amino-2-methyl-1-propanol hydrochloride are unspecified in , but crystalline analogs (e.g., Tamsulosin) suggest hydrochloride salts generally exhibit higher thermal stability than free bases .
Biological Activity
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, a synthetic organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : Approximately 244.71 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and various organic solvents
Structural Characteristics
The compound features a methoxy group and an allylamine moiety, which are critical for its biological activity. The presence of these functional groups influences its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 244.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Water and organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. This interaction can lead to alterations in enzymatic activity and receptor signaling pathways, contributing to various physiological effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its potential as an anti-inflammatory agent by evaluating its impact on heat-induced protein denaturation, suggesting that it may inhibit inflammatory mediators effectively .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory processes. The structure-activity relationship (SAR) studies suggest that modifications in the aminomethyl moiety can enhance the compound's efficacy compared to standard anti-inflammatory drugs like diclofenac sodium .
Study on Anti-inflammatory Activity
A study published in the Asian Journal of Chemistry focused on the synthesis and evaluation of aminomethyl derivatives related to this compound. The findings revealed that certain derivatives exhibited higher anti-inflammatory activity than the parent compound, indicating the importance of structural modifications in enhancing biological efficacy .
Binding Affinity Studies
Interaction studies have shown that this compound has a notable binding affinity for various biological targets. These studies are crucial for understanding the pharmacological potential of the compound and its derivatives.
Research Findings Summary
Q & A
Basic Research Questions
What are the recommended synthetic pathways for 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Functional group protection : The phenolic hydroxyl group may be protected (e.g., using methoxy groups) to prevent side reactions during alkylation .
- Allylamine coupling : The prop-2-en-1-yl (allyl) amino group is introduced via nucleophilic substitution or reductive amination. For example, allylamine can react with a chloromethyl intermediate under anhydrous conditions .
- Hydrochloride formation : The free base is treated with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Key Validation : Monitor reactions using TLC or HPLC. Final purity is confirmed via NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) .
Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of molecular geometry and stereochemistry. SHELX software (e.g., SHELXL) is widely used for crystallographic refinement .
- NMR spectroscopy : ¹H NMR confirms methoxy (δ ~3.8 ppm) and allylamino (δ ~5.8 ppm for vinyl protons) groups. ¹³C NMR identifies aromatic carbons and substituents .
- High-resolution MS (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar hydrochlorides .
How can researchers determine solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility screening : Test in solvents (e.g., water, DMSO, ethanol) at varying pH (2–10). Use UV-Vis spectroscopy to quantify saturation points. Note: Hydrochlorides generally exhibit higher aqueous solubility than free bases .
- Stability assays : Incubate solutions at 25°C and 4°C. Monitor degradation via HPLC over 72 hours. Adjust storage conditions (e.g., desiccation, 2–8°C) if precipitation or decomposition occurs .
Advanced Research Questions
How can substitution reactions involving the allylamino group be optimized for higher yields?
Methodological Answer:
- Reagent selection : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) for regioselective modification of the allyl group. Alternatively, employ Mitsunobu conditions for stereospecific substitutions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Anhydrous conditions prevent hydrolysis of intermediates .
- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify side products .
What pharmacological assays are suitable for studying this compound’s bioactivity?
Methodological Answer:
- Receptor binding studies : Screen against serotonin/dopamine receptors (e.g., via radioligand displacement assays) due to structural similarity to known psychoactive agents .
- Enzyme inhibition assays : Test against monoamine oxidases (MAOs) using fluorometric or colorimetric substrates (e.g., Amplex Red) .
- Cellular toxicity : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cells via MTT assays. Include positive controls (e.g., methoxamine hydrochloride) for comparison .
How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
- Reproducibility checks : Validate published protocols with strict control of moisture, temperature, and reagent purity. For example, trace water in allylamine can reduce coupling efficiency .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) that may skew yield calculations .
- Computational modeling : Employ DFT calculations to predict reaction pathways and identify energetically favorable conditions .
What strategies mitigate instability during storage of the hydrochloride salt?
Methodological Answer:
- Lyophilization : Convert to a stable lyophilized powder under vacuum to prevent hygroscopic degradation .
- Inert atmosphere storage : Use argon-filled vials with desiccants (e.g., silica gel) to minimize oxidation of the allyl group .
- Periodic QC testing : Reassess purity via NMR and HPLC every 6 months. Discard batches showing >5% degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
